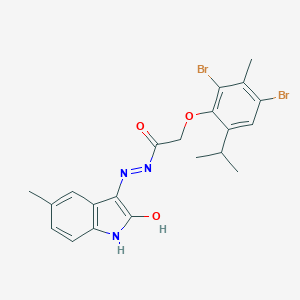![molecular formula C21H17BrN6O4 B391566 (5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 321968-79-0](/img/structure/B391566.png)
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a bromophenyl group and a hydrazinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a phenylhydrazine derivative with an appropriate diketone under acidic or basic conditions to form the pyrazole ring.
Pyrimidine ring formation: The pyrimidine ring is synthesized by reacting a suitable precursor with urea or thiourea under acidic or basic conditions.
Coupling reaction: The final step involves coupling the bromophenyl and pyrazole derivatives with the pyrimidine ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Condensation: The hydrazinylidene moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Applications De Recherche Scientifique
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial proteins, disrupting their function and resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-(4-fluorophenyl)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: The presence of a fluorine atom on the phenyl ring can influence the compound’s properties, such as its lipophilicity and metabolic stability.
1-(4-methylphenyl)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: The methyl group on the phenyl ring may affect the compound’s steric and electronic properties, leading to variations in its reactivity and biological effects.
Propriétés
Numéro CAS |
321968-79-0 |
|---|---|
Formule moléculaire |
C21H17BrN6O4 |
Poids moléculaire |
497.3g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17BrN6O4/c1-12-16(20(31)28(26(12)2)15-6-4-3-5-7-15)24-25-17-18(29)23-21(32)27(19(17)30)14-10-8-13(22)9-11-14/h3-11,30H,1-2H3,(H,23,29,32) |
Clé InChI |
ZPZRMQHKTZMRQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![3-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391487.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B391488.png)
![N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE](/img/structure/B391489.png)
![cyclopentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391491.png)
![5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391492.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391493.png)


![4-Bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391498.png)
![4-{[(4-Methylphenyl)sulfonyl]oxyimino}chromane](/img/structure/B391500.png)
![2-Bromo-4-chloro-6-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391504.png)
![2-N-[(E)-[4-[(E)-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B391506.png)
![O-{4-[(4-ethoxyanilino)carbonyl]phenyl} 1-piperidinecarbothioate](/img/structure/B391510.png)
